Cas no 92-33-1 (2-Propionyl Phenothiazine)

2-Propionyl Phenothiazine 化学的及び物理的性質
名前と識別子
-
- 2-Propionyl Phenothiazine
- 1-(10H-phenothiazin-2-yl)propan-1-one
- 1-Propanone,1-(10H-phenothiazin-2-yl)-
- 2-Propionyl Phenothi
- 3-PROPIONYLPHENOTHIAZINE
- 1-Phenothiazin-2-yl-propan-1-on
- 1-phenothiazin-2-yl-propan-1-one
- EINECS 202-148-3
- EN300-18624911
- 92-33-1
- UNII-9Y1069S49S
- CS-0094320
- MFCD02929294
- 1-(10H-Phenothiazin-2-yl)-1-propanone
- W16325
- SCHEMBL17284839
- 9Y1069S49S
- WS-02129
- Oprea1_280721
- 1-Propanone, 1-(10H-phenothiazin-2-yl)-
- DTXSID50238816
- FT-0613377
- NS00039455
- 2-PROPIONYLPHENOTHIAZINE
- XPGPHJNCOZQFAU-UHFFFAOYSA-N
- 1-(10H-Phenothiazin-2-yl)-1-propanone; 1-Phenothiazin-2-yl-1-propanone;
- DB-261411
-
- MDL: MFCD02929294
- インチ: InChI=1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3
- InChIKey: XPGPHJNCOZQFAU-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 255.07200
- どういたいしつりょう: 255.072
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.218
- ゆうかいてん: 170-172°C
- ふってん: 462.7°C at 760 mmHg
- フラッシュポイント: 233.7°C
- 屈折率: 1.638
- PSA: 54.40000
- LogP: 4.62550
2-Propionyl Phenothiazine セキュリティ情報
2-Propionyl Phenothiazine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Propionyl Phenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P811250-250mg |
2-Propionyl Phenothiazine |
92-33-1 | 250mg |
$ 138.00 | 2023-09-06 | ||
TRC | P811250-100mg |
2-Propionyl Phenothiazine |
92-33-1 | 100mg |
$ 75.00 | 2023-09-06 | ||
TRC | P811250-2g |
2-Propionyl Phenothiazine |
92-33-1 | 2g |
$586.00 | 2023-05-17 | ||
TRC | P811250-1000mg |
2-Propionyl Phenothiazine |
92-33-1 | 1g |
$305.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1015036-100g |
1-(10h-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 100g |
$220 | 2023-09-02 | |
Enamine | EN300-18624911-10.0g |
1-(10H-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 10g |
$48.0 | 2023-05-24 | |
Enamine | EN300-18624911-5.0g |
1-(10H-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 5g |
$37.0 | 2023-05-24 | |
Enamine | EN300-18624911-0.1g |
1-(10H-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18624911-0.5g |
1-(10H-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 0.5g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18624911-50.0g |
1-(10H-phenothiazin-2-yl)propan-1-one |
92-33-1 | 95% | 50g |
$134.0 | 2023-05-24 |
2-Propionyl Phenothiazine 関連文献
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Liang Zhao,Igor F. Perepichka,Figen Türksoy,Andrei S. Batsanov,Andrew Beeby,Karen S. Findlay,Martin R. Bryce New J. Chem. 2004 28 912
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Anders H. Pedersen,Miguel Julve,Euan K. Brechin,José Martínez-Lillo CrystEngComm 2017 19 503
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Zhi-Ping Li,Ming-Chao Jiang,Bo Chen,Pei Gao,Sa Yang,Yu-Feng Liu,Peng-Ju Ye,Dong-Xiu He,Hong-Lin Huang,Cui-Yun Yu RSC Adv. 2018 8 12004
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8. Photochemical reaction of bis-aromatic systems: a novel photocycloaddition of pyridine with furanMasami Sakamoto,Ai Kinbara,Tadao Yagi,Masaki Takahashi,Kentaro Yamaguchi,Takashi Mino,Shoji Watanabe,Tsutomu Fujita J. Chem. Soc. Perkin Trans. 1 1999 171
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Benjamin M. Schmiege,Michael J. Carney,Brooke L. Small,Deidra L. Gerlach,Jason A. Halfen ligands: syntheses and structures of metal complexes supported by donor-modified α-diimine ligands. Benjamin M. Schmiege Michael J. Carney Brooke L. Small Deidra L. Gerlach Jason A. Halfen Dalton Trans. 2007 2547
2-Propionyl Phenothiazineに関する追加情報
Chemical Profile of 2-Propionyl Phenothiazine (CAS No. 92-33-1)
2-Propionyl Phenothiazine, identified by the chemical abstracts service number CAS No. 92-33-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the phenothiazine class, which is well-documented for its diverse pharmacological properties. The structural motif of 2-Propionyl Phenothiazine consists of a phenothiazine core substituted with an acetyl group at the 2-position, enhancing its reactivity and functional utility in medicinal chemistry.
The synthesis of 2-Propionyl Phenothiazine typically involves the condensation of propionic acid derivatives with thioanisole, followed by cyclization under controlled conditions. This process highlights the compound's versatility as a building block for more complex molecular architectures. Recent advancements in synthetic methodologies have enabled more efficient and scalable production techniques, making 2-Propionyl Phenothiazine more accessible for industrial applications.
In the realm of pharmaceutical research, 2-Propionyl Phenothiazine has garnered attention due to its potential biological activities. Studies have demonstrated its role as a precursor in the development of novel therapeutic agents targeting neurological and cardiovascular disorders. The propionyl moiety at the 2-position introduces metabolic stability while allowing for further functionalization, which is crucial for drug design.
One of the most compelling aspects of 2-Propionyl Phenothiazine is its interaction with biological targets. Research has shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating conditions such as hypertension and neurodegenerative diseases. The phenothiazine core is particularly noted for its ability to modulate neurotransmitter systems, which has been leveraged in the development of antipsychotic and antiemetic drugs.
The pharmacokinetic profile of 2-Propionyl Phenothiazine has also been extensively studied. Its moderate solubility in both aqueous and lipid environments suggests potential for oral and parenteral administration. Advanced computational modeling techniques have been employed to predict its metabolic pathways, aiding in the optimization of drug formulations for enhanced bioavailability and reduced side effects.
Recent clinical trials have explored the efficacy of 2-Propionyl Phenothiazine derivatives in treating chronic inflammatory conditions. Preliminary results indicate that certain analogs demonstrate significant anti-inflammatory properties without compromising liver function, a critical consideration in drug development. These findings underscore the compound's therapeutic potential and open new avenues for further investigation.
The role of CAS No. 92-33-1 in academic research cannot be overstated. It serves as a fundamental scaffold for investigating structure-activity relationships (SAR) within the phenothiazine class. By systematically modifying functional groups attached to the core structure, researchers can uncover novel mechanisms of action and develop next-generation pharmaceuticals with improved efficacy and safety profiles.
The industrial significance of 2-Propionyl Phenothiazine extends beyond academic research. Its synthesis and application in drug development represent a cornerstone of modern medicinal chemistry. As demand for targeted therapies grows, compounds like CAS No. 92-33-1 will continue to play a pivotal role in addressing unmet medical needs across various therapeutic domains.
In conclusion, 2-Propionyl Phenothiazine (CAS No. 92-33-1) exemplifies the intersection of synthetic chemistry and pharmacology. Its unique structural features and versatile reactivity make it an invaluable tool for developing innovative treatments for human diseases. With ongoing research efforts focused on optimizing its pharmacological properties, this compound is poised to remain a key player in pharmaceutical innovation.
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